molecular formula C15H17BrN2O4 B5471930 (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione

(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione

Cat. No.: B5471930
M. Wt: 369.21 g/mol
InChI Key: MSLTUFNTPJJNDR-IZZDOVSWSA-N
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Description

(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a brominated benzylidene group and an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione typically involves a multi-step process. One common method starts with the bromination of a suitable benzylidene precursor, followed by the introduction of the butan-2-yloxy and methoxy groups. The final step involves the formation of the imidazolidine-2,4-dione core through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous-flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents, such as toluene, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The brominated benzylidene group may interact with cellular proteins or enzymes, leading to changes in their activity. The imidazolidine-2,4-dione core can also interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its brominated benzylidene group and imidazolidine-2,4-dione core provide distinct chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4/c1-4-8(2)22-13-10(16)5-9(7-12(13)21-3)6-11-14(19)18-15(20)17-11/h5-8H,4H2,1-3H3,(H2,17,18,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLTUFNTPJJNDR-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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